3-Chloro-1-cyclopentyl-propan-1-one
Description
3-Chloro-1-cyclopentyl-propan-1-one is a chlorinated ketone featuring a cyclopentyl group attached to the carbonyl carbon and a chlorine atom at the β-position. While specific data for this compound are absent in the provided evidence, its structural analogs (e.g., 3'-chloropropiophenone, 3-chloropropionyl chloride, and cyclopropane derivatives) offer insights into its likely physicochemical and reactive properties. Chlorinated ketones are typically reactive intermediates in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H13ClO |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
3-chloro-1-cyclopentylpropan-1-one |
InChI |
InChI=1S/C8H13ClO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-6H2 |
InChI Key |
QDYNOMWHZJBYLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
3'-Chloropropiophenone (CAS 34841-35-5)
- Structure : Aromatic phenyl group attached to the carbonyl, with a chlorine atom at the meta position.
- Physical Properties :
- Reactivity : The electron-withdrawing phenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution at the β-chlorine.
- Applications : Used as a precursor in synthesizing pharmaceuticals and fragrances.
Comparison: The cyclopentyl group in 3-Chloro-1-cyclopentyl-propan-1-one introduces greater steric hindrance compared to the planar phenyl group in 3'-chloropropiophenone. This likely reduces reaction rates in nucleophilic substitutions but may improve stability under acidic conditions.
3-Chloropropionyl Chloride (CAS 625-36-5)
- Structure : Chlorine at the β-position and a reactive acyl chloride group.
- Physical Properties :
- Reactivity : Highly reactive due to the acyl chloride group, undergoing hydrolysis, esterification, and amidation.
- Applications : Intermediate in polymer and agrochemical synthesis.
Comparison :
The cyclopentyl group in 3-Chloro-1-cyclopentyl-propan-1-one replaces the acyl chloride, reducing electrophilicity but enhancing lipophilicity. This substitution may make the compound more suitable for hydrophobic environments in drug delivery systems.
3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one (CAS 898787-52-5)
- Structure : Cyclopropyl ring and 3-chlorophenyl group attached to the ketone.
- Safety Data : Classified under GHS as hazardous upon inhalation, requiring precautions during handling .
- Applications: Potential use in medicinal chemistry due to the cyclopropane’s strain-driven reactivity.
However, the absence of an aromatic ring (unlike the 3-chlorophenyl analog) may reduce π-π stacking interactions in solid-state structures.
1,2,3-Trichloropropane (CAS 96-18-4)
- Structure : Fully chlorinated propane chain.
- Toxicity : Listed in NIH RePORTER for active toxicological studies, indicating significant health risks .
- Applications : Historically used as a solvent and pesticide intermediate.
Comparison :
Unlike 1,2,3-Trichloropropane, 3-Chloro-1-cyclopentyl-propan-1-one contains a single chlorine atom and a ketone group. This structural difference likely reduces its environmental persistence and toxicity, as polychlorinated alkanes are associated with higher bioaccumulation risks .
Key Research Findings
- Steric Effects : Bulky substituents like cyclopentyl reduce reaction rates in nucleophilic substitutions compared to phenyl or acyl groups .
- Toxicity Trends: Monochlorinated compounds (e.g., 3-Chloro-1-cyclopentyl-propan-1-one) are likely less toxic than polychlorinated analogs (e.g., 1,2,3-Trichloropropane) .
- Applications : Cyclopentyl derivatives are increasingly favored in drug design for their balance of stability and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
